molecular formula C17H16N4O2 B6116912 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one

6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one

Cat. No.: B6116912
M. Wt: 308.33 g/mol
InChI Key: QBKOEQKMSLZVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas.

Mechanism of Action

The mechanism of action of 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one is not fully understood. It is believed to work by interfering with the insect's ability to detect humans. This compound may also interfere with the insect's ability to locate a host by disrupting the insect's olfactory system.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. However, some studies have suggested that this compound may have neurotoxic effects on children and pregnant women. This compound has also been shown to have potential carcinogenic effects in animal studies. Additionally, this compound has been shown to have negative effects on the environment, particularly on aquatic life.

Advantages and Limitations for Lab Experiments

6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one is widely used in laboratory experiments as an insect repellent. Its effectiveness against a wide range of insects makes it a valuable tool for researchers. However, the potential neurotoxic and carcinogenic effects of this compound must be taken into consideration when using it in experiments.

Future Directions

There are several areas of research that could be pursued in the future regarding 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one. One area of interest is the development of new insect repellents that are more effective and less toxic than this compound. Another area of interest is the investigation of this compound's potential use as a drug delivery agent. Additionally, further studies are needed to fully understand the mechanism of action and potential health effects of this compound.

Synthesis Methods

6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one is synthesized from ethyl acetoacetate, hydrazine hydrate, and diphenylamine. The reaction takes place in the presence of acetic acid and sulfuric acid. The product is then purified through recrystallization. The yield of this compound is typically around 70%.

Scientific Research Applications

6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. This compound has also been studied for its potential use in agriculture as a pesticide. Additionally, this compound has been investigated for its potential use in the medical field as a drug delivery agent.

Properties

IUPAC Name

4-ethoxy-6-(N-phenylanilino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-23-17-19-15(18-16(22)20-17)21(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKOEQKMSLZVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.